

stability of 2-Chlorobenzotrifluoride under acidic and basic conditions

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Compound of Interest

Compound Name: 2-Chlorobenzotrifluoride

Cat. No.: B151601

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An In-depth Technical Guide to the Stability of **2-Chlorobenzotrifluoride** under Acidic and Basic Conditions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical stability of **2-Chlorobenzotrifluoride** (CAS No. 88-16-4) under both acidic and basic conditions. **2-Chlorobenzotrifluoride** is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. A thorough understanding of its stability is crucial for its effective use in synthesis, formulation, and for assessing its environmental fate. This document synthesizes available information on its reactivity, outlines probable degradation pathways, and provides a detailed experimental protocol for its stability assessment based on established international guidelines.

Introduction to 2-Chlorobenzotrifluoride

2-Chlorobenzotrifluoride, also known as 1-chloro-2-(trifluoromethyl)benzene, is a colorless to pale yellow liquid with a mild aromatic odor. Its chemical structure, featuring a trifluoromethyl group and a chlorine atom on a benzene ring, imparts unique properties that make it a versatile building block in organic synthesis. The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the molecule, making it a valuable component in the

creation of complex molecules with enhanced lipophilicity and metabolic stability. Given its role in the development of active pharmaceutical ingredients (APIs) and other specialty chemicals, a clear understanding of its stability profile is paramount for process optimization, storage, and regulatory compliance.

Chemical Stability of 2-Chlorobenzotrifluoride: Core Concepts

The stability of **2-Chlorobenzotrifluoride** is largely dictated by the electronic effects of its substituents on the aromatic ring. The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms. This has two major consequences for the molecule's reactivity:

- **Activation towards Nucleophilic Aromatic Substitution:** The electron-withdrawing -CF₃ group deactivates the benzene ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. This makes the chlorine atom susceptible to displacement by nucleophiles, particularly under basic conditions.
- **General Stability of the -CF₃ Group:** The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group itself highly resistant to cleavage under a wide range of conditions, including acidic and moderate basic environments.

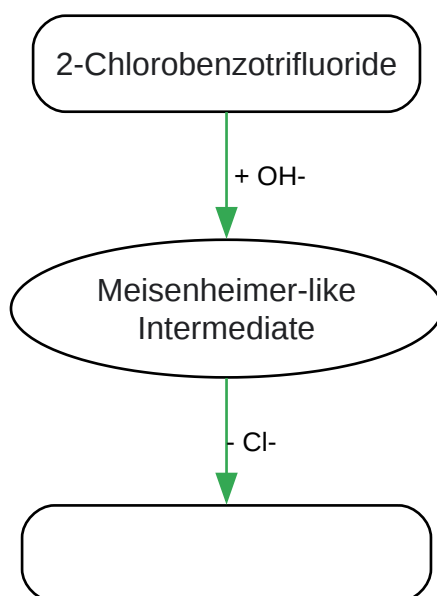
While generally stable under normal storage conditions, **2-Chlorobenzotrifluoride** is noted to be incompatible with strong bases and strong oxidizing agents.

Stability under Basic Conditions

Under basic conditions, **2-Chlorobenzotrifluoride** is expected to undergo hydrolysis via a nucleophilic aromatic substitution mechanism. The hydroxide ion (OH⁻) acts as the nucleophile, attacking the carbon atom bearing the chlorine atom, which serves as the leaving group. The strong electron-withdrawing effect of the adjacent trifluoromethyl group facilitates this reaction.

Proposed Degradation Pathway

The primary degradation product under basic conditions is anticipated to be 2-hydroxybenzotrifluoride.



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